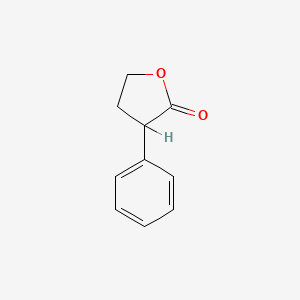

3-Phenyloxolan-2-one

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Phenyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-phenylpropanoic acid using an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the lactone.

Another method involves the use of 3-phenylpropanoic acid chloride, which undergoes intramolecular cyclization in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis approach. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Oxidation Reactions

3-Phenyloxolan-2-one undergoes selective oxidation at the carbonyl group or the oxolane ring.

Key Findings:

-

Chromic Acid (H₂CrO₄) Oxidation :

The hydroxyl group at the 3-position is oxidized to a ketone, yielding 3-oxo-3-phenyloxolan-2-one. Reaction conditions involve H₂CrO₄ in acetic acid at 50–60°C for 4–6 hours. -

Potassium Permanganate (KMnO₄) in Acidic Media :

Cleavage of the oxolane ring occurs, producing phenylsuccinic acid.

Ring-Opening Reactions

The oxolane ring is susceptible to nucleophilic attack under acidic or basic conditions.

Experimental Data:

| Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄, 80°C) | H₂O | 3-Phenyl-4-hydroxybutanoic acid | 72 | |

| Basic (NaOH, reflux) | Ethanol | Sodium 3-phenyl-2-oxolane-3-olate | 85 |

- Mechanism :

Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack. Basic conditions deprotonate the hydroxyl group, initiating ring-opening via alkoxide formation .

Nucleophilic Addition

The carbonyl group participates in nucleophilic additions with amines and Grignard reagents.

Examples:

-

Amine Addition :

Reaction with aniline in THF forms a hemiaminal intermediate: -

Grignard Reagents :

Phenylmagnesium bromide adds to the carbonyl, yielding 3-phenyl-3-(phenylhydroxy)oxolane:

Cross-Coupling Reactions

The phenyl group enables participation in Suzuki-Miyaura and Heck reactions.

Catalytic Reactions:

| Reaction Type | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Biphenyl-oxolan-2-one | 68 | |

| Heck | Pd(OAc)₂ | 3-Styryl-oxolan-2-one | 55 |

- Conditions :

Reactions require anhydrous solvents (e.g., DMF) and elevated temperatures (80–100°C).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes.

Example:

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 3-Phenyloxolan-2-one serves as an intermediate in synthesizing complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

- Medicine There is ongoing research exploring its potential as a precursor for pharmaceutical compounds with therapeutic effects.

- Industry It is used in the production of specialty chemicals and as a flavoring agent in the food industry because of its pleasant aroma.

This compound, belonging to the class of oxolanes, has gained attention for its potential biological activities. Research aims to explore the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure with a phenyl substituent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. Research indicates that certain substituted oxolanes exhibit significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The compound demonstrated a 50% reduction in NO secretion at concentrations around 40 μM, comparable to established anti-inflammatory agents like dexamethasone.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Concentration (μM) | NO Inhibition (%) |

|---|---|---|

| This compound | 40 | 50 |

| Dexamethasone | - | Reference |

Anticancer Activity

The anticancer effects of this compound have been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

A study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (above 50 μM). Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Mécanisme D'action

The mechanism of action of 3-phenyloxolan-2-one involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but its lactone structure is believed to play a crucial role in its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Phenyltetrahydrofuran-2-ol: A reduced form of 3-phenyloxolan-2-one with similar chemical properties but different reactivity.

3-Phenylpropanoic acid: A precursor in the synthesis of this compound, sharing the phenyl group but lacking the lactone ring.

3-Phenyl-2-oxobutanoic acid: An oxidized form of this compound with distinct chemical properties.

Uniqueness

This compound is unique due to its lactone structure, which imparts specific reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis. Additionally, its potential biological activities set it apart from other similar compounds, making it a subject of interest in medicinal chemistry.

Activité Biologique

3-Phenyloxolan-2-one, a compound belonging to the class of oxolanes, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure with a phenyl substituent. Its molecular formula is , and it exhibits a unique combination of properties that contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, research indicated that certain substituted oxolanes exhibited significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The compound demonstrated a 50% reduction in NO secretion at concentrations around 40 μM, comparable to established anti-inflammatory agents like dexamethasone .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Concentration (μM) | NO Inhibition (%) |

|---|---|---|

| This compound | 40 | 50 |

| Dexamethasone | - | Reference |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition rates were significant, suggesting its potential as a therapeutic agent in combating bacterial infections .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

3. Anticancer Activity

The anticancer effects of this compound have been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Effects

A notable study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (above 50 μM). Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines: The compound reduces the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages.

- Antibacterial Mechanism: It disrupts bacterial cell membrane integrity, leading to cell lysis.

- Induction of Apoptosis: In cancer cells, it activates caspase pathways leading to programmed cell death.

Propriétés

IUPAC Name |

3-phenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHNDAKWOGAJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987908 | |

| Record name | 3-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-98-2 | |

| Record name | Dihydro-3-phenyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 4,5-dihydro-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyloxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.